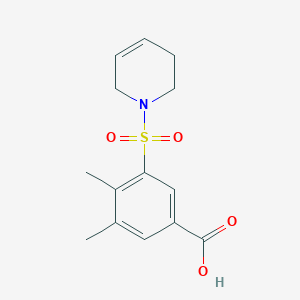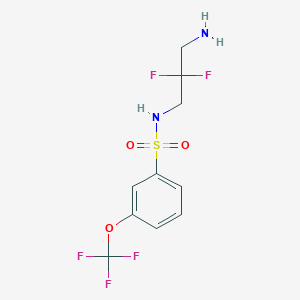
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid, also known as DPA-714, is a novel ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been shown to have potential therapeutic applications in a number of diseases, including neurodegenerative diseases, cancer, and inflammation.
作用机制
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones. TSPO is also involved in the regulation of mitochondrial function, including the regulation of oxidative stress and apoptosis. By binding to TSPO, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. In addition, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in lab experiments is that it is a highly specific ligand for TSPO, which allows for precise modulation of TSPO activity. In addition, this compound has been extensively studied in preclinical models, which provides a wealth of data on its effects and potential therapeutic applications. One limitation of using this compound in lab experiments is that it is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.
未来方向
There are a number of potential future directions for research on 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid. One area of interest is the development of new TSPO ligands with improved pharmacological properties. Another area of interest is the development of new therapeutic applications for this compound, including the treatment of autoimmune diseases and metabolic disorders. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.
合成方法
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with 3,6-dihydro-2H-pyridine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to yield this compound.
科学研究应用
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been extensively studied in preclinical models of various diseases. In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce neuroinflammation and oxidative stress, which are key contributors to disease progression. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been studied in models of inflammation, where it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
属性
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-12(14(16)17)9-13(11(10)2)20(18,19)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQHCVGXQASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)



![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
